Cas no 2680573-19-5 (5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid)
![5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680573-19-5x500.png)
5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28286296
- 5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
- 2680573-19-5
- 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
-
- インチ: 1S/C15H23NO4/c1-2-9-20-15(19)16-10-12(11-5-3-4-6-11)7-8-13(16)14(17)18/h2,11-13H,1,3-10H2,(H,17,18)
- InChIKey: LDBDTUZJGCOOSF-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1C(C(=O)O)CCC(C1)C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 281.16270821g/mol
- どういたいしつりょう: 281.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 66.8Ų
5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286296-0.05g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 0.05g |
$1428.0 | 2023-05-24 | ||
Enamine | EN300-28286296-0.25g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 0.25g |
$1564.0 | 2023-05-24 | ||
Enamine | EN300-28286296-1.0g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 1g |
$1701.0 | 2023-05-24 | ||
Enamine | EN300-28286296-0.1g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 0.1g |
$1496.0 | 2023-05-24 | ||
Enamine | EN300-28286296-2.5g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 2.5g |
$3332.0 | 2023-05-24 | ||
Enamine | EN300-28286296-5.0g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 5g |
$4930.0 | 2023-05-24 | ||
Enamine | EN300-28286296-0.5g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 0.5g |
$1632.0 | 2023-05-24 | ||
Enamine | EN300-28286296-10.0g |
5-cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid |
2680573-19-5 | 10g |
$7312.0 | 2023-05-24 |
5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid 関連文献
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5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acidに関する追加情報
5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid (CAS No. 2680573-19-5): An Emerging Compound in Medicinal Chemistry
5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid (CAS No. 2680573-19-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The cyclopentyl group in the structure of this compound contributes to its lipophilicity, enhancing its ability to cross biological membranes and reach target sites within the body. The prop-2-en-1-yloxy moiety, on the other hand, introduces a degree of flexibility and reactivity that can be exploited for optimizing pharmacokinetic properties and binding affinities to specific receptors or enzymes.
Recent studies have highlighted the potential of 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid has shown promise in neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that this compound can protect neurons from oxidative stress and apoptosis by upregulating antioxidant enzymes and inhibiting the activation of caspases. These findings suggest that it may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The carbonyl group in the structure plays a crucial role in the compound's pharmacological profile. It is involved in hydrogen bonding interactions with target proteins, which can enhance binding affinity and selectivity. This feature is particularly important for designing drugs with high efficacy and low off-target effects.
From a synthetic perspective, 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid can be prepared through a series of well-established organic reactions. A common synthetic route involves the coupling of a cyclopentyl-substituted piperidine derivative with an appropriate ester or acid chloride, followed by hydrolysis to yield the final carboxylic acid product. The use of modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions has further simplified the synthesis process, making it more accessible for large-scale production.
The safety profile of 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid has been extensively evaluated in preclinical studies. Toxicology assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further development as a drug candidate.
In conclusion, 5-Cyclopentyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid (CAS No. 2680573-19-5) represents an exciting advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in the future of drug discovery and development.
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